
H-Arg-Gln-Gly-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Gln-Gly-Arg-OH is a peptide composed of four amino acids: arginine, glutamine, glycine, and arginine Peptides like this compound play crucial roles in various biological processes due to their ability to interact with proteins and other molecules within the body
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Gln-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, glutamine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for glycine and the final arginine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. this compound does not contain these residues, making it less susceptible to oxidation.
Reduction: Reduction reactions are less common for peptides but can occur under specific conditions.
Substitution: Peptides can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or peracids.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids if sulfur-containing amino acids are present.
Aplicaciones Científicas De Investigación
H-Arg-Gln-Gly-Arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of H-Arg-Gln-Gly-Arg-OH involves its interaction with specific molecular targets, such as proteins and enzymes. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar amino acid composition but different sequence.
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Contains additional amino acids and has different biological properties.
Uniqueness: H-Arg-Gln-Gly-Arg-OH is unique due to its specific sequence and the presence of two arginine residues, which can enhance its binding affinity to certain targets. This makes it particularly useful in applications where strong interactions with proteins are required.
Propiedades
Número CAS |
223474-37-1 |
|---|---|
Fórmula molecular |
C19H37N11O6 |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H37N11O6/c20-10(3-1-7-26-18(22)23)15(33)30-11(5-6-13(21)31)16(34)28-9-14(32)29-12(17(35)36)4-2-8-27-19(24)25/h10-12H,1-9,20H2,(H2,21,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,22,23,26)(H4,24,25,27)/t10-,11-,12-/m0/s1 |
Clave InChI |
LDZAPFDWTRFEBO-SRVKXCTJSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


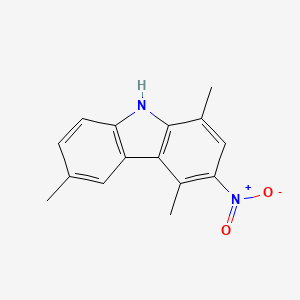
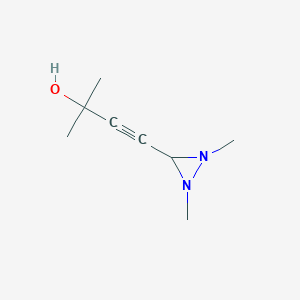
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
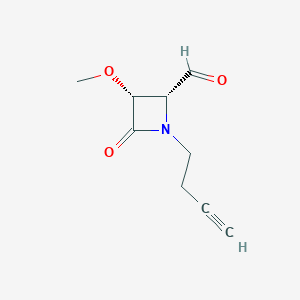
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
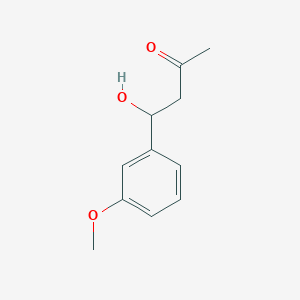
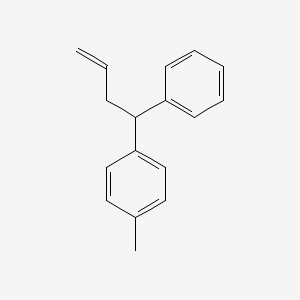
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
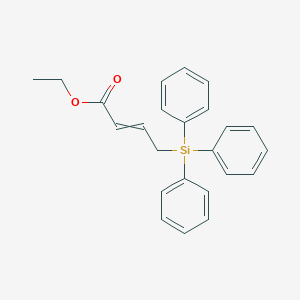
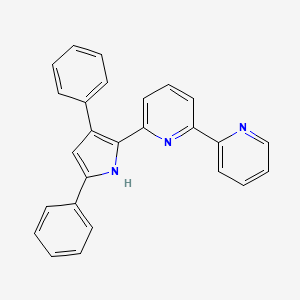
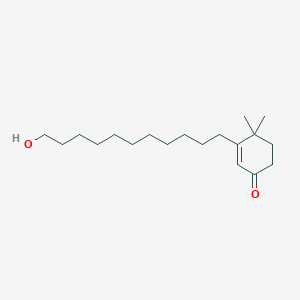
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)
![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
